BenchChemオンラインストアへようこそ!

7-(2',2'-Diethoxyethyl)theophylline

Pharmaceutical synthesis Xanthine bronchodilators Protecting group strategy

7-(2′,2′-Diethoxyethyl)theophylline (CAS 43135-57-5), systematically named 7-(2,2-diethoxyethyl)-1,3-dimethylpurine-2,6-dione, is an N7-substituted theophylline derivative bearing a diethyl acetal-protected aldehyde functionality. It belongs to the methylxanthine class and serves a dual role in the pharmaceutical supply chain: as a critical synthetic intermediate in the manufacture of doxofylline, and as a specified impurity reference standard (designated Doxofylline Impurity 9, Impurity 7, or Impurity 13 depending on the pharmacopoeial or manufacturer nomenclature) essential for regulatory compliance in doxofylline quality control.

Molecular Formula C13H20N4O4
Molecular Weight 296.32 g/mol
Cat. No. B13422255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2',2'-Diethoxyethyl)theophylline
Molecular FormulaC13H20N4O4
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCCOC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCC
InChIInChI=1S/C13H20N4O4/c1-5-20-9(21-6-2)7-17-8-14-11-10(17)12(18)16(4)13(19)15(11)3/h8-9H,5-7H2,1-4H3
InChIKeyHSXVBAOJYPSPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2′,2′-Diethoxyethyl)theophylline (CAS 43135-57-5): Sourcing a Key Doxofylline Intermediate and Impurity Reference Standard


7-(2′,2′-Diethoxyethyl)theophylline (CAS 43135-57-5), systematically named 7-(2,2-diethoxyethyl)-1,3-dimethylpurine-2,6-dione, is an N7-substituted theophylline derivative bearing a diethyl acetal-protected aldehyde functionality [1]. It belongs to the methylxanthine class and serves a dual role in the pharmaceutical supply chain: as a critical synthetic intermediate in the manufacture of doxofylline, and as a specified impurity reference standard (designated Doxofylline Impurity 9, Impurity 7, or Impurity 13 depending on the pharmacopoeial or manufacturer nomenclature) essential for regulatory compliance in doxofylline quality control [2]. Its molecular formula is C₁₃H₂₀N₄O₄ with a molecular weight of 296.32 g/mol .

Why 7-(2′,2′-Diethoxyethyl)theophylline Cannot Be Replaced by Other N7-Theophylline Derivatives in Procurement


Generic substitution among N7-substituted theophylline derivatives is not scientifically defensible because the physicochemical identity, synthetic role, and regulatory function of each derivative are dictated by the specific N7 substituent. 7-(2′,2′-Diethoxyethyl)theophylline is not interchangeable with etofylline (7-(β-hydroxyethyl)theophylline), diprophylline (7-(2,3-dihydroxypropyl)theophylline), or theophylline-7-acetaldehyde, because the diethyl acetal group uniquely defines its utility as a protected synthetic intermediate for doxofylline manufacture [1] and as a chromatographically distinct impurity marker in HPLC-based related substances testing [2]. Replacement with a structurally dissimilar analog would fail to meet pharmacopoeial impurity identification requirements, compromise method validation specificity, and disrupt the established synthetic route to doxofylline.

Quantitative Differentiation Evidence for 7-(2′,2′-Diethoxyethyl)theophylline


Diethyl Acetal Protecting Group Confers Unique Synthetic Intermediate Identity Versus Theophylline-7-Acetaldehyde

The defining structural feature of 7-(2′,2′-Diethoxyethyl)theophylline is its diethyl acetal group at the N7 position, which serves as a protected form of theophylline-7-acetaldehyde (CAS 5614-53-9). The patent CN1160715A explicitly describes the use of 7-(2,2-dialkoxyethyl)theocin (wherein the alkoxy group may be ethoxy) as the direct precursor that reacts with ethylene glycol to generate doxofylline [1]. In contrast, the free aldehyde form (theophylline-7-acetaldehyde) is described in the same patent as requiring decomposition from the dialkoxyethyl precursor and is associated with lower synthetic yields (average ~70%) in the prior art method [1]. The diethyl acetal thus provides a stable, isolable intermediate that avoids premature aldehyde reactivity during multi-step synthesis.

Pharmaceutical synthesis Xanthine bronchodilators Protecting group strategy

Specified Impurity Identity Differentiated from Other Doxofylline-Related Substances by Chromatographic and Structural Properties

7-(2′,2′-Diethoxyethyl)theophylline is specifically designated as Doxofylline Impurity 9 (also catalogued as Impurity 7 or Impurity 13 depending on the manufacturer's nomenclature system) with CAS 43135-57-5, molecular formula C₁₃H₂₀N₄O₄, and molecular weight 296.33 g/mol [1]. The validated stability-indicating RP-HPLC method developed by Rao et al. (2013) establishes that process-related impurities of doxofylline, including those generated from starting materials and intermediates, can be separated and quantified with limits of quantification in the range of 0.19–0.36 μg/mL and recoveries for impurities in the range of 97.83–99.86% [2]. This compound is structurally and chromatographically distinct from other listed impurities such as theophylline-7-acetaldehyde (Impurity B, CAS 5614-53-9, MW 222.20), etofylline (Impurity F/theophylline ethanol, CAS 519-37-9, MW 224.22), and the novel methylene-bridged bis-theophylline impurity characterized by Zhu et al. (2017) [3].

Pharmaceutical quality control Impurity profiling RP-HPLC method validation

Absence of Direct Pharmacological Activity Differentiates This Intermediate from Therapeutically Active N7-Substituted Theophyllines

7-(2′,2′-Diethoxyethyl)theophylline is fundamentally distinguished from clinically used N7-substituted theophylline bronchodilators by its intended function: it is a synthetic intermediate and impurity marker, not a pharmacologically active entity. In contrast, etofylline (7-(β-hydroxyethyl)theophylline) is a marketed bronchodilator with established clinical efficacy, and doxofylline (7-(1,3-dioxolan-2-ylmethyl)theophylline) is a globally approved anti-asthmatic with a therapeutic window superior to theophylline [1]. QSAR studies of 7-substituted theophyllines demonstrate that bronchodilatory activity (measured as inhibition of acetylcholine-induced contraction in isolated guinea pig trachea) is highly sensitive to the nature of the N7 substituent, with certain substitutions conferring activity while others do not [2]. The diethyl acetal-substituted derivative has not been profiled as a bronchodilator agent in the published literature; its value proposition is exclusively as a synthetic building block and analytical reference material.

Bronchodilator activity Structure-activity relationship Theophylline pharmacology

Validated Application Scenarios for 7-(2′,2′-Diethoxyethyl)theophylline Based on Quantitative Evidence


Doxofylline API Manufacturing: Protected Intermediate in the CN1160715A Synthetic Route

The primary industrial application of 7-(2′,2′-Diethoxyethyl)theophylline is as a protected synthetic intermediate in the manufacture of doxofylline active pharmaceutical ingredient (API). As described in patent CN1160715A, the compound reacts with ethylene glycol (or analogous diols) in N,N-dimethylformamide with acid catalysis to form doxofylline [1]. The diethyl acetal protecting group enables a more efficient, higher-yielding process that avoids the toxicity and yield limitations of prior art methods relying on benzene solvent and theophylline acetaldehyde decomposition. Industrial procurement of this intermediate supports process scale-up, route scouting, and in-house doxofylline manufacturing. For organizations pursuing ANDA filings for generic doxofylline, demonstrating control over the synthetic route and its intermediates is a regulatory expectation [1].

Regulatory Impurity Profiling: Reference Standard for HPLC Method Validation and System Suitability

7-(2′,2′-Diethoxyethyl)theophylline serves as a specified impurity reference standard (Doxofylline Impurity 9/7/13) essential for the development, validation, and routine execution of HPLC-based related substances methods for doxofylline API and finished dosage forms. The validated RP-HPLC method of Rao et al. (2013) demonstrates that process-related impurities can be quantified with LOQs of 0.19–0.36 μg/mL and recoveries of 97.83–99.86% [2]. Procurement of a well-characterized reference standard with documented purity (typically ≥97% by HPLC), accompanied by a Certificate of Analysis including HPLC, NMR, and MS data, is critical for method specificity demonstration, system suitability testing, and compliance with ICH Q3A/Q3B impurity thresholds during ANDA/DMF submissions [2].

Forced Degradation and Stability Studies: Discriminating Process Impurities from Degradation Products

In doxofylline stability-indicating method development, it is essential to distinguish process-related impurities (such as 7-(2′,2′-Diethoxyethyl)theophylline) from degradation products generated under stress conditions. The Rao et al. (2013) study subjected doxofylline to acidic, basic, thermal, photolytic, and oxidative forced degradation and characterized the resulting degradants by ESI-MS/MS and NMR [2]. By spiking the target compound as a known process impurity, analysts can establish relative retention times and confirm that degradation peaks do not co-elute with process impurities, thereby ensuring method specificity. This application directly supports ICH Q1A(R2) stability testing requirements for doxofylline drug substance and drug product [2].

Synthetic Route Scouting and Process Development for Next-Generation Xanthine Bronchodilators

Beyond its role in established doxofylline manufacturing, 7-(2′,2′-Diethoxyethyl)theophylline represents a versatile building block for the synthesis of novel N7-substituted xanthine derivatives. The diethyl acetal protecting group can be selectively deprotected to reveal theophylline-7-acetaldehyde, which can then undergo reductive amination, Grignard addition, or Wittig olefination to install diverse functionality at the N7 position [1]. For medicinal chemistry programs exploring phosphodiesterase inhibitors or adenosine receptor antagonists with improved subtype selectivity, procurement of this intermediate provides access to a modular synthetic platform distinct from the more common N7-hydroxyethyl (etofylline) or N7-dioxolanylmethyl (doxofylline) derivatives [1].

Quote Request

Request a Quote for 7-(2',2'-Diethoxyethyl)theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.